(S)-2-Acetoxy-2-phenylacetic Acid

Catalog No.
S517017
CAS No.
7322-88-5
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Acetoxy-2-phenylacetic Acid

CAS Number

7322-88-5

Product Name

(S)-2-Acetoxy-2-phenylacetic Acid

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Acetylmandelic acid, (+)-; Mandelic acid, acetate, L-; S-Acetylmandelic acid;

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O

Description

The exact mass of the compound (S)-2-Acetoxy-2-phenylacetic Acid is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-2-Acetoxy-2-phenylacetic acid is a chiral compound characterized by the presence of a phenyl group attached to a central carbon atom, which also bears an acetate group and a hydroxyl group. Its chemical formula is C10H10O4C_{10}H_{10}O_{4}, and it has a molecular weight of 194.18 g/mol. The compound's chirality is indicated by the (S) designation, denoting its specific spatial arrangement that differs from its (R) enantiomer. This compound is notable for its use in analytical chemistry, particularly in determining the enantiomeric purity of various organic compounds through derivatization reactions .

As a derivatizing agent, (S)-2-Acetoxy-2-phenylacetic acid doesn't have a direct mechanism of action. Its role is to facilitate the analysis of other molecules by inducing a chiral environment that differentiates enantiomers in NMR spectroscopy [].

  • Chiral Derivatizing Agent

    Due to its chirality, (S)-2-Acetoxy-2-phenylacetic acid can be used as a derivatizing agent to determine the enantiomeric purity of other chiral molecules. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light. By converting a molecule of unknown enantiomeric purity into a derivative with (S)-2-Acetoxy-2-phenylacetic acid, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two enantiomers and determine the overall ratio in the mixture [].

  • Organic Building Block

    The presence of a carboxylic acid group and a phenyl ring makes (S)-2-Acetoxy-2-phenylacetic acid a valuable building block in organic synthesis. Researchers can utilize this molecule as a starting material for the synthesis of more complex molecules with specific functionalities. The chiral nature of the molecule can also be advantageous in the design of new drugs or materials with desired properties [].

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the creation of chiral molecules with a specific enantiomeric excess. (S)-2-Acetoxy-2-phenylacetic acid can potentially be employed as a chiral auxiliary in asymmetric synthesis reactions. By attaching this molecule to a reaction intermediate, researchers can influence the reaction pathway to favor the formation of one enantiomer over the other.

(S)-2-Acetoxy-2-phenylacetic acid primarily participates in derivatization reactions, where it acts as a chiral derivatizing agent. These reactions often involve nucleophilic acyl substitution mechanisms, allowing researchers to convert target molecules into esters that can be analyzed for their enantiomeric composition using techniques such as Nuclear Magnetic Resonance spectroscopy. While specific reaction pathways for (S)-2-acetoxy-2-phenylacetic acid are not extensively documented, its role in facilitating the study of other chiral compounds is well recognized .

Several methods have been developed for synthesizing (S)-2-acetoxy-2-phenylacetic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing catalysts or reagents that preferentially produce one enantiomer over the other.
  • Resolution Techniques: Involving the separation of racemic mixtures into individual enantiomers through crystallization or chromatography methods.

These synthesis routes allow for the production of high-purity (S)-2-acetoxy-2-phenylacetic acid suitable for research and industrial applications .

(S)-2-Acetoxy-2-phenylacetic acid finds applications in various fields:

  • Analytical Chemistry: Used as a chiral derivatizing agent to assess the enantiomeric purity of other compounds.
  • Pharmaceutical Research: Important for studying the pharmacokinetics and pharmacodynamics of chiral drugs.
  • Organic Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.

Its role in facilitating the understanding of chiral molecules underscores its significance in both academic and industrial settings .

Interaction studies involving (S)-2-acetoxy-2-phenylacetic acid primarily focus on its role as a derivatizing agent. By reacting with various substrates, it forms esters that can be analyzed to determine how different enantiomers interact with biological systems or other chemical entities. Such studies are crucial for understanding drug interactions and optimizing therapeutic formulations .

(S)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameCAS NumberSimilarity ScoreUnique Features
(R)-2-Acetoxy-2-phenylacetic acid51019-43-31.00Enantiomer with distinct stereochemistry
(S)-alpha-Methoxyphenylacetic Acid26164-26-10.92Contains a methoxy group instead of an acetate group
(R)-Methyl 2-hydroxy-2-phenylacetate20698-91-30.90Methyl ester derivative with different functional properties
(R)-Benzyl 2-hydroxy-2-phenylacetate97415-09-30.96Benzyl ester variant with potential biological activity
(S)-Methyl 2-hydroxy-2-phenylacetate21210-43-50.90Similar structure but differs in methyl versus acetoxy substitution

These similar compounds highlight the unique characteristics of (S)-2-acetoxy-2-phenylacetic acid, particularly its utility as a chiral derivatizing agent while showcasing variations in functional groups that may influence their respective biological activities and applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

194.0579

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N6KT18K98

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-acetylmandelic acid

Dates

Modify: 2023-08-15
1: Watanabe Y, Miyasou T, Hayashi M. Diastereomixture and racemate of myo-inositol derivatives, stronger organogelators than the corresponding homochiral isomers. Org Lett. 2004 May 13;6(10):1547-50. PubMed PMID: 15128232.
2: Mills SJ, Backers K, Erneux C, Potter BV. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Org Biomol Chem. 2003 Oct 21;1(20):3546-56. PubMed PMID: 14599016.
3: Schuster A, Götte C, Bernhardt G, Buschauer A. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001 Jun;13(6):285-93. PubMed PMID: 11370017.
4: Horne G, Potter BV. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Chemistry. 2001 Jan 5;7(1):80-7. PubMed PMID: 11205029.
5: Mills SJ, Potter BV. Synthesis of D- and L-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. J Org Chem. 1996 Dec 13;61(25):8980-8987. PubMed PMID: 11667881.
6: Chen Y, Rosazza JP. Microbial transformation of Ibuprofen by a nocardia species. Appl Environ Microbiol. 1994 Apr;60(4):1292-6. PubMed PMID: 16349237; PubMed Central PMCID: PMC201472.

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